molecular formula C15H21BrO4S B14025005 Methyl 3-bromo-5-((2,2-diethoxyethyl)thio)-2-methylbenzoate

Methyl 3-bromo-5-((2,2-diethoxyethyl)thio)-2-methylbenzoate

Cat. No.: B14025005
M. Wt: 377.3 g/mol
InChI Key: TYTXGYDRWVZPEY-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-((2,2-diethoxyethyl)thio)-2-methylbenzoate is an organic compound with the molecular formula C14H19BrO4S It is a derivative of benzoic acid and contains bromine, sulfur, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-5-((2,2-diethoxyethyl)thio)-2-methylbenzoate typically involves the bromination of a suitable precursor, followed by esterification and thioether formation. One common method involves the following steps:

    Bromination: A precursor compound, such as 2-methylbenzoic acid, is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.

    Esterification: The brominated intermediate is then esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.

    Thioether Formation: The final step involves the reaction of the ester with 2,2-diethoxyethanethiol in the presence of a base like sodium hydride to form the thioether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-((2,2-diethoxyethyl)thio)-2-methylbenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. Reduction reactions can also be performed to modify the ester or thioether groups.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

    Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine atom.

    Oxidation: Sulfoxides or sulfones.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

Methyl 3-bromo-5-((2,2-diethoxyethyl)thio)-2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-((2,2-diethoxyethyl)thio)-2-methylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and thioether groups can influence its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-bromo-2-methylbenzoate: Lacks the thioether group, making it less versatile in certain reactions.

    Methyl 5-((2,2-diethoxyethyl)thio)-2-methylbenzoate: Lacks the bromine atom, affecting its reactivity in substitution reactions.

    Methyl 3-bromo-5-((2,2-dimethoxyethyl)thio)-2-methylbenzoate: Contains a different ether group, which can influence its solubility and reactivity.

Uniqueness

Methyl 3-bromo-5-((2,2-diethoxyethyl)thio)-2-methylbenzoate is unique due to the combination of bromine, ester, and thioether functional groups, which provide a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C15H21BrO4S

Molecular Weight

377.3 g/mol

IUPAC Name

methyl 3-bromo-5-(2,2-diethoxyethylsulfanyl)-2-methylbenzoate

InChI

InChI=1S/C15H21BrO4S/c1-5-19-14(20-6-2)9-21-11-7-12(15(17)18-4)10(3)13(16)8-11/h7-8,14H,5-6,9H2,1-4H3

InChI Key

TYTXGYDRWVZPEY-UHFFFAOYSA-N

Canonical SMILES

CCOC(CSC1=CC(=C(C(=C1)Br)C)C(=O)OC)OCC

Origin of Product

United States

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